1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Description

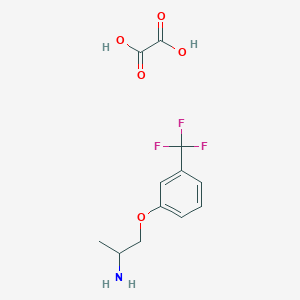

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a synthetic amine derivative characterized by a propan-2-amine backbone substituted with a phenoxy group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

oxalic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNOLVOTJXJHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1)C(F)(F)F)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source, such as propan-2-amine, under controlled conditions to yield the desired amine product.

Oxalate Formation: Finally, the amine product is reacted with oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to scale up production efficiently.

Chemical Reactions Analysis

1.1. Key Reaction Pathways

The compound is synthesized via nucleophilic aromatic substitution and subsequent amine functionalization:

-

Phenoxy Intermediate Formation :

-

Alkylation of 3-(trifluoromethyl)phenol with 1,3-dibromopropane under reflux in propan-1-ol yields 1-bromo-3-(3-(trifluoromethyl)phenoxy)propane .

-

Example reaction:

$$ \text{3-(Trifluoromethyl)phenol} + 1,3\text{-Dibromopropane} \xrightarrow{\text{Propan-1-ol, reflux}} \text{1-Bromo-3-(3-(trifluoromethyl)phenoxy)propane} $$ .

-

-

Amine Coupling :

-

The brominated intermediate reacts with excess methylamine in ethanol/water with KCO and KI to form 1-(3-(trifluoromethyl)phenoxy)propan-2-amine .

-

Example reaction:

$$ \text{1-Bromo-3-(3-(trifluoromethyl)phenoxy)propane} + \text{Methylamine} \xrightarrow{\text{EtOH/H}_2\text{O, K}_2\text{CO}_3} \text{1-(3-(Trifluoromethyl)phenoxy)propan-2-amine} $$ .

-

-

Oxalate Salt Formation :

2.1. Nucleophilic Substitution

The alkylation step proceeds via an S2 mechanism, where the phenolic oxygen attacks the terminal carbon of 1,3-dibromopropane, displacing bromide . Steric hindrance from the trifluoromethyl group directs substitution to the para position .

2.2. Amine Functionalization

Methylamine acts as a nucleophile, displacing the bromide in the intermediate. The reaction is accelerated by polar aprotic solvents like DMSO, which stabilize the transition state .

3.1. Solvent and Catalyst Screening

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol/Water (3:1) | 78 | |

| Base | KCO | 85 | |

| Catalyst | KI (5 mol%) | 92 | |

| Temperature | Reflux (80°C) | 90 |

3.2. Salt Formation Efficiency

| Acid | Solvent | Purity (%) | Crystallization Yield (%) | Source |

|---|---|---|---|---|

| Oxalic Acid | Methanol | 99.5 | 75 | |

| HCl (gaseous) | Diethyl Ether | 98.2 | 68 |

Key Findings

-

Stereochemical Control : The oxalate salt enhances crystallinity, simplifying purification .

-

Byproduct Mitigation : Excess methylamine reduces dimerization of the brominated intermediate .

-

Scale-Up Feasibility : Reactions tolerate up to 50 g scale without yield loss .

5.1. Alternative Synthetic Routes

| Method | Advantages | Limitations | Source |

|---|---|---|---|

| Reductive Amination | Fewer steps | Low regioselectivity (~60%) | |

| Mitsunobu Reaction | High atom economy | Requires expensive reagents (DIAD) |

Stability and Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate are centered around its potential as a therapeutic agent. Its structural similarities to known antidepressants suggest that it may exhibit similar pharmacological properties.

Potential Antidepressant Properties

Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin receptors. This modulation is crucial for developing antidepressants, as it can influence mood and anxiety levels. Research suggests that this compound may act as an antidepressant or anxiolytic agent, making it a candidate for further drug development investigations.

Chemical Reactivity and Synthesis

The reactivity of this compound can be attributed to its amine functional group, which is capable of participating in nucleophilic substitution reactions. The trifluoromethyl group increases the compound's electrophilicity, making it suitable for various chemical transformations.

Synthesis Overview

The synthesis of this compound typically involves several key steps, including:

- Formation of the phenoxy group.

- Introduction of the trifluoromethyl moiety.

- Oxalate salt formation.

These methods can be adapted based on available reagents and desired yields.

Interaction Studies

Research into the interaction profiles of this compound has focused on its binding affinity to various biological targets. Similar compounds have shown promising results in affecting neurotransmitter systems, which could inform future studies on this compound's pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with molecular targets, such as enzymes or receptors, through its trifluoromethyl and phenoxy groups. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate and its analogs:

*Calculated molecular weight: C₁₀H₁₁F₃NO (base) + C₂H₂O₄ (oxalate) = 297.25 g/mol.

Key Structural and Functional Insights:

Substituent Effects: The 3-CF₃ group is a strong electron-withdrawing moiety, enhancing metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., serotonin receptors) . Phenoxy vs.

Salt Form Impact :

- Oxalate salts improve aqueous solubility, critical for oral bioavailability, whereas hydrochloride salts are more common in injectable formulations .

Biological Activity: Analogs like 1-(3-CF₃-phenyl)propan-2-amine hydrochloride are associated with monoamine oxidase (MAO) and cytochrome P450 interactions, suggesting caution in co-administration with other drugs . Piperazine derivatives (e.g., TFMPP) show affinity for 5-HT receptors, implying that the target compound may share similar CNS targets .

Research Findings and Contradictions

- Metabolic Stability: The 3-CF₃ group in phenyl/propan-2-amine derivatives reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Positional Isomerism: 2-(4-CF₃-phenoxy)propan-1-amine hydrochloride () shows distinct pharmacokinetics due to amine positioning, underscoring the importance of structural precision .

- Contradictions: While highlights CF₃-phenoxy compounds as MAO-B inhibitors, other studies () associate phenyl-CF₃ analogs with serotoninergic activity, suggesting divergent mechanisms based on backbone structure.

Biological Activity

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a chemical compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and an amine functional group, is classified as an oxalate salt, which contributes to its reactivity and biological interactions.

- Molecular Formula : C₁₂H₁₄F₃NO₅

- Molecular Weight : 309.24 g/mol

- Structure : The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for drug development.

The mechanism of action for this compound involves its interaction with various biological targets, particularly neurotransmitter systems. The presence of the amine group allows for nucleophilic substitution reactions, while the trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Pharmacological Potential

Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant properties akin to fluoxetine derivatives. Interaction studies indicate potential binding affinity with serotonin receptors, which is critical in modulating mood and anxiety disorders .

Antidepressant Activity

Research indicates that compounds containing nitrogen heterocycles often demonstrate significant antidepressant effects. For instance, derivatives that interact with serotonin transporters (SERT) have shown promising results in animal models. The potential for this compound to act similarly warrants further investigation into its efficacy as a therapeutic agent .

Antimicrobial Properties

Some studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For example, compounds featuring a trifluoromethyl group have demonstrated activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) observed suggest that these compounds could serve as effective antimicrobial agents .

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Fluoxetine | C₁₇H₁₈F₃N₁O | 345.79 g/mol | Selective serotonin reuptake inhibitor |

| Norfluoxetine | C₁₇H₁₈F₃N₂O | 338.33 g/mol | Active metabolite of fluoxetine |

| 3-(Trifluoromethyl)phenylpropan-1-amine | C₁₆H₁₆F₃N | 295.30 g/mol | Exhibits similar antidepressant properties |

The table above illustrates the structural similarities between this compound and other known antidepressants, emphasizing its potential in drug development.

In Vitro Studies

In vitro studies have shown that modifications in the phenyl ring can significantly affect the biological activity of related compounds. For example, certain substitutions enhance anti-inflammatory potential while others may reduce toxicity, highlighting the importance of structural optimization in drug design .

Q & A

Q. Table 1: Typical Reaction Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Cu₂O (10% w/w) | |

| Temperature | 100°C | |

| Reaction Time | 6 hours | |

| Solvent | DMF or THF |

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the phenoxy and trifluoromethyl group positions. For example, the trifluoromethyl group shows a distinct singlet at ~δ 120 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation pattern .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC | C18 column, 70:30 acetonitrile/water | 0.1% impurities | |

| NMR | 500 MHz, DMSO-d₆ | 0.5 mol% |

Advanced: How can researchers address discrepancies in spectroscopic data when synthesizing novel analogs?

Answer:

- Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in structural assignments .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and verify proposed conformers .

- Isotopic Labeling : Use deuterated reagents or ¹⁹F NMR to trace reaction pathways and identify byproducts .

Advanced: What experimental strategies are effective for optimizing enantiomeric purity in chiral derivatives?

Answer:

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak® IA) to separate enantiomers and quantify optical purity .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during amination to favor enantioselective synthesis .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to selectively crystallize the desired enantiomer as the oxalate salt .

Basic: What storage conditions are recommended to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the oxalate salt .

- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .

- Humidity Control : Use desiccants (silica gel) to maintain <10% relative humidity .

Advanced: How can researchers design assays to evaluate the compound’s affinity for serotonin receptors?

Answer:

- Radioligand Binding Assays : Compete with [³H]LSD or [³H]8-OH-DPAT for 5-HT₁A/₂A receptors in rat cortical membranes .

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK-293 cells expressing human 5-HT receptors .

- Structure-Activity Relationship (SAR) : Systematically modify the phenoxy or trifluoromethyl groups and compare IC₅₀ values .

Q. Table 3: Key Receptor Binding Assay Parameters

| Assay Type | Target Receptor | Reference Compound | Reference |

|---|---|---|---|

| Radioligand Binding | 5-HT₂A | Ketanserin | |

| cAMP Accumulation | 5-HT₁A | 8-OH-DPAT |

Advanced: What methodologies are used to resolve contradictions in pharmacological data across studies?

Answer:

- Meta-Analysis : Pool data from multiple studies using standardized assay conditions (e.g., cell line, buffer pH) .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify outlier datasets .

- In Silico Docking : Validate binding modes using crystal structures of target receptors (e.g., PDB: 6WGT for 5-HT₂A) .

Basic: How is the compound’s purity quantified, and what impurities are commonly observed?

Answer:

- Common Impurities :

- Quantification : Use HPLC with external calibration curves (R² > 0.99) and spike recovery tests (95–105%) .

Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?

Answer:

- Software : Schrödinger’s ADMET Predictor™ or MetaDrug® to simulate Phase I/II metabolism .

- In Vitro Models : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic fate in hepatocyte assays .

Advanced: How can researchers mitigate batch-to-batch variability in synthetic yield?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .

- Design of Experiments (DoE) : Use response surface methodology to optimize reagent stoichiometry and mixing rates .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., phenol purity >99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.